molecular formula C26H16Cl2N4O4 B11560854 2-Nitro-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 2,4-dichlorobenzoate CAS No. 327990-78-3

2-Nitro-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 2,4-dichlorobenzoate

Cat. No.: B11560854
CAS No.: 327990-78-3
M. Wt: 519.3 g/mol
InChI Key: QGRPEAIHXGIEAO-UHFFFAOYSA-N
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Description

2-Nitro-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 2,4-dichlorobenzoate is a complex organic compound that features a nitro group, a diazenyl group, and a dichlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 2,4-dichlorobenzoate typically involves multiple steps. The process begins with the preparation of the diazenyl intermediate, which is then coupled with the nitro-substituted aromatic compound. The final step involves esterification with 2,4-dichlorobenzoic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-Nitro-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the diazenyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 2,4-dichlorobenzoate
  • 2-Ethoxy-4-[(E)-({2-(4-nitrophenoxy)propanoyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate

Uniqueness

2-Nitro-4-[(E)-({4-[(1E)-2-phenyldiazen-1-YL]phenyl}imino)methyl]phenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and diazenyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

327990-78-3

Molecular Formula

C26H16Cl2N4O4

Molecular Weight

519.3 g/mol

IUPAC Name

[2-nitro-4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C26H16Cl2N4O4/c27-18-7-12-22(23(28)15-18)26(33)36-25-13-6-17(14-24(25)32(34)35)16-29-19-8-10-21(11-9-19)31-30-20-4-2-1-3-5-20/h1-16H

InChI Key

QGRPEAIHXGIEAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC(=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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